molecular formula C11H13NO3 B14319625 5-(3,6-Dioxocyclohexa-1,4-dien-1-YL)pentanamide CAS No. 106296-37-1

5-(3,6-Dioxocyclohexa-1,4-dien-1-YL)pentanamide

Cat. No.: B14319625
CAS No.: 106296-37-1
M. Wt: 207.23 g/mol
InChI Key: RKYWRLQMTQLWKI-UHFFFAOYSA-N
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Description

5-(3,6-Dioxocyclohexa-1,4-dien-1-yl)pentanamide is a chemical compound with a unique structure that includes a cyclohexadienone ring and a pentanamide side chain

Preparation Methods

The synthesis of 5-(3,6-Dioxocyclohexa-1,4-dien-1-yl)pentanamide typically involves the reaction of a suitable precursor with reagents that introduce the cyclohexadienone and pentanamide functionalities. One common method involves the oxidation of a dihydroxy derivative with nitrogen oxides in the presence of molecular sieves . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(3,6-Dioxocyclohexa-1,4-dien-1-yl)pentanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like nitrogen oxides and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(3,6-Dioxocyclohexa-1,4-dien-1-yl)pentanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The compound’s structure allows it to participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

5-(3,6-Dioxocyclohexa-1,4-dien-1-yl)pentanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

106296-37-1

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(3,6-dioxocyclohexa-1,4-dien-1-yl)pentanamide

InChI

InChI=1S/C11H13NO3/c12-11(15)4-2-1-3-8-7-9(13)5-6-10(8)14/h5-7H,1-4H2,(H2,12,15)

InChI Key

RKYWRLQMTQLWKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=CC1=O)CCCCC(=O)N

Origin of Product

United States

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